Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
Overview
Description
Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is a heterocyclic compound that belongs to the class of pyrrolizines. Pyrrolizines are bicyclic systems containing a nitrogen atom at the ring junction. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate can be synthesized via a one-pot 1,3-dipolar cycloaddition reaction. This involves the reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . The reaction proceeds smoothly at room temperature, producing the desired compound in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions, forming five-membered rings.
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the ester group.
Common Reagents and Conditions
Azomethine Ylides: Used in cycloaddition reactions.
Dialkyl Acetylenedicarboxylates: React with azomethine ylides to form the pyrrolizine ring.
Alcohols: Serve as solvents in the reaction.
Major Products Formed
The major product formed from the cycloaddition reaction is the pyrrolizine derivative, which can be further functionalized depending on the reagents and conditions used.
Scientific Research Applications
Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-5,6-dimethyl-1H-pyrrolizine-7-carboxaldehyde
- 5-Propionyl-7-methyl-2,3-dihydro-1H-pyrrolizine
Uniqueness
Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other pyrrolizine derivatives. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)7-4-6-10-5-2-3-8(7)10/h4,6H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBKAILMWXVGMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311176 | |
Record name | Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73710-74-4 | |
Record name | NSC239746 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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